![molecular formula C17H18N4 B12629659 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile CAS No. 917896-06-1](/img/structure/B12629659.png)
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopentylamino group attached to a pyrimidine ring, which is further connected to a benzonitrile moiety. The molecular formula of this compound is C17H18N4, and it has a molecular weight of 278.3523 daltons .
Métodos De Preparación
The synthesis of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile involves several steps, typically starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-aminobenzonitrile with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as dioxane or toluene . Industrial production methods may involve optimization of these reaction conditions to improve yield and reduce production costs.
Análisis De Reacciones Químicas
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in signal transduction and gene expression.
Comparación Con Compuestos Similares
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as:
4-[4-(Cyclopentylamino)-2-methylthio)pyrimidine-5-carboxylic acid: This compound has a similar pyrimidine structure but with different functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target similar biological pathways and have potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
917896-06-1 |
|---|---|
Fórmula molecular |
C17H18N4 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c1-12-19-11-16(14-8-6-13(10-18)7-9-14)17(20-12)21-15-4-2-3-5-15/h6-9,11,15H,2-5H2,1H3,(H,19,20,21) |
Clave InChI |
PRRJVCQKGQEJLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


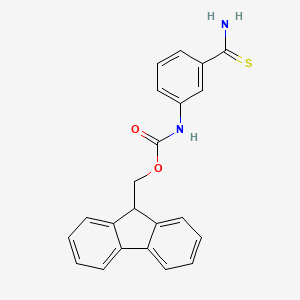
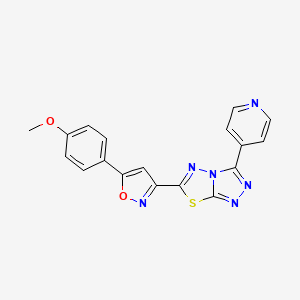
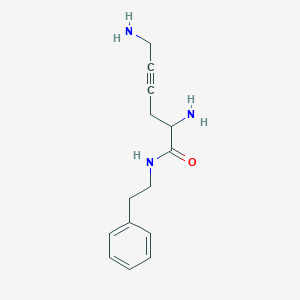

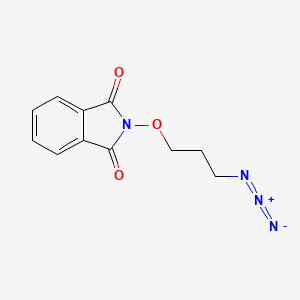

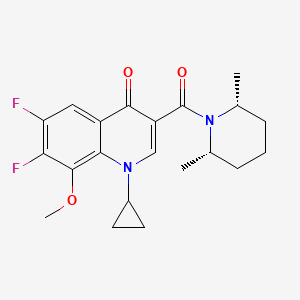
![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
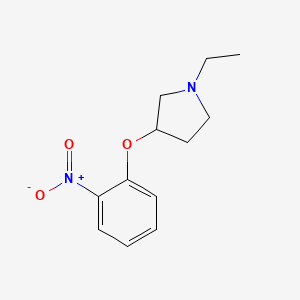
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)

